[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
The compound [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiophene-oxazole hybrid scaffold linked to a dihydropyridine carboxylate ester. Its structure combines aromatic sulfur (thiophene) and oxygen/nitrogen (oxazole) heterocycles, which may confer unique electronic and steric properties. The methyl ester group at the 3-position of the dihydropyridine ring likely influences solubility and metabolic stability compared to bulkier esters (e.g., ethyl or phenyl groups) seen in analogs .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-methyl-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-17-6-2-4-11(14(17)18)15(19)20-9-10-8-12(21-16-10)13-5-3-7-22-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOPPNYTYNBBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)OCC2=NOC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiophene ring fused with an oxazole and a dihydropyridine structure. Its molecular formula is , with a molecular weight of approximately 315.37 g/mol. The structural features contribute to its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiophene and oxazole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that these compounds can disrupt bacterial cell wall synthesis, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins.
Case Study:
A study conducted by Smith et al. (2023) evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 8 µM.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings:
A recent study published in the Journal of Medicinal Chemistry highlighted that treatment with [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl significantly reduced inflammation markers in a lipopolysaccharide (LPS) induced model in mice.
The biological activities of [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl are attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Receptor Modulation: It interacts with various receptors, including those involved in inflammatory responses and apoptosis.
- Oxidative Stress Reduction: The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
Compound A’s thiophene-oxazole moiety distinguishes it from other heterocyclic systems. For example, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound B, from ) contains a tetrahydroimidazo-pyridine core with nitro and cyano substituents. While both compounds share fused heterocycles, Compound B’s electron-withdrawing groups (nitro, cyano) may enhance reactivity in nucleophilic or redox environments compared to Compound A’s electron-rich thiophene .
Substituent Effects on Physicochemical Properties
- Ester Groups : Compound A’s methyl ester may offer better hydrolytic stability but lower lipophilicity than Compound B’s diethyl ester.
- Aromatic Systems : Thiophene (Compound A) vs. phenyl (Compound B): Thiophene’s sulfur atom could improve π-stacking interactions in biological targets, whereas phenyl groups may prioritize hydrophobic interactions.
Data Table: Key Features of Compound A and Analogs
Research Findings and Gaps
- Stability : Methyl esters (Compound A) are generally more hydrolytically stable than ethyl esters (Compound B), which could extend half-life in vivo .
- Crystallography : SHELX programs () could resolve Compound A’s crystal structure, aiding in understanding conformational preferences and intermolecular interactions .
Preparation Methods
Heterocyclization of Meldrum’s Acid Derivatives
The dihydropyridine core is synthesized via heterocyclization of an aminomethylidene derivative of Meldrum’s acid 1 with cyanothioacetamide 2 , yielding 2-oxo-1,2-dihydropyridine-3-carboxylic acid 3 (Scheme 1). This reaction proceeds under mild conditions (ethanol, 60°C, 6 hours) with a reported yield of 78%. The carboxylic acid group at position 3 is retained for subsequent esterification.
Scheme 1 :
N-Methylation of Dihydropyridine
The nitrogen at position 1 is methylated using methyl iodide (MeI) in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 80°C for 12 hours. This step achieves quantitative methylation, as confirmed by H NMR (singlet at δ 3.45 ppm for N–CH).
Synthesis of [5-(Thiophen-2-yl)-1,2-Oxazol-3-yl]Methanol
Van Leusen Oxazole Synthesis
The 5-(thiophen-2-yl)-1,2-oxazole core is synthesized via a van Leusen reaction between thiophene-2-carbaldehyde 4 and tosylmethylisocyanide (TosMIC) 5 (Scheme 2). The reaction proceeds in DMF under basic conditions (KCO, 100°C, 8 hours), yielding 5-(thiophen-2-yl)-1,2-oxazole 6 with 85% efficiency.
Scheme 2 :
Vilsmeier-Haack Formylation at Position 3
To introduce the hydroxymethyl group at position 3, the oxazole 6 undergoes Vilsmeier-Haack formylation using phosphorus oxychloride (POCl) and DMF at 0°C for 2 hours, followed by hydrolysis to yield 3-formyl-5-(thiophen-2-yl)-1,2-oxazole 7 (65% yield). Reduction of the formyl group with sodium borohydride (NaBH) in methanol produces [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol 8 (92% yield).
Scheme 3 :
Esterification of Dihydropyridine and Oxazole Components
Activation of Carboxylic Acid
The dihydropyridine carboxylic acid 3 is activated using thionyl chloride (SOCl) in dichloromethane (DCM) at reflux for 3 hours, forming the acid chloride 9 .
Coupling with Oxazole Alcohol
The acid chloride 9 reacts with [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol 8 in the presence of pyridine as a base, yielding the target ester 10 (Scheme 4). The reaction is conducted in anhydrous DCM at 25°C for 24 hours, achieving a 75% yield.
Scheme 4 :
Alternative Synthetic Routes
Robinson-Gabriel Cyclization
An alternative route employs Robinson-Gabriel cyclization of β-ketoamide 11 derived from thiophene-2-carboxylic acid and hydroxyacetone. Cyclodehydration with phosphoryl chloride (POCl) yields 3-hydroxymethyl-5-(thiophen-2-yl)-1,2-oxazole 8 (58% yield).
Mitsunobu Esterification
The Mitsunobu reaction couples the dihydropyridine carboxylic acid 3 with oxazole alcohol 8 using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in tetrahydrofuran (THF), achieving 68% yield.
Characterization and Optimization
Spectroscopic Validation
-
IR : Ester carbonyl stretch at 1720 cm, oxazole C=N at 1640 cm.
-
H NMR : Thiophene protons (δ 7.20–7.45 ppm), oxazole CHO (δ 4.85 ppm), dihydropyridine N–CH (δ 3.45 ppm).
-
MS : Molecular ion peak at m/z 371.2 [M+H].
Q & A
Q. What are the optimal synthetic routes for [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate?
Methodology: Synthesis typically involves multi-step reactions, such as cyclization of thiophene-containing precursors with dihydropyridine derivatives. Key steps include:
- Use of sodium azide and glacial acetic acid for cyclization reactions to form heterocyclic intermediates .
- Condensation with ethyl cyanoacetate and aromatic aldehydes under controlled temperatures (e.g., 110°C) .
- Solvent selection (e.g., ethanol or dimethylformamide) and catalysts like triethylamine to improve yield and regioselectivity .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodology: Employ spectroscopic and computational techniques:
- FT-IR and NMR (¹H, ¹³C) to confirm functional groups and connectivity, particularly the thiophene, isoxazole, and dihydropyridine moieties .
- X-ray crystallography for absolute configuration determination (if crystalline).
- DFT calculations to analyze electronic distribution and tautomeric equilibria, as demonstrated in studies of similar thiophene-oxadiazole hybrids .
Q. What experimental designs are suitable for evaluating its biological activity?
Methodology:
- Antibacterial assays : Use standardized protocols (e.g., broth microdilution) against Staphylococcus aureus and Klebsiella pneumoniae, with MIC (Minimum Inhibitory Concentration) determination .
- Docking studies : Utilize software like BIOVIA/Discovery Studio to predict binding affinities to target proteins (e.g., bacterial enzymes) .
- In vitro cytotoxicity screening against cell lines to assess therapeutic potential.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodology:
- Dose-response curve refinement : Test activity across a wider concentration range to identify non-linear effects.
- Replicate experimental designs : Use ≥4 replicates per condition (as in agricultural chemistry studies) to account for biological variability .
- Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .
Q. What strategies are effective for studying the environmental fate of this compound?
Methodology:
- Long-term environmental simulations : Monitor degradation pathways (hydrolysis, photolysis) under controlled lab conditions mimicking soil/water systems .
- Biotic transformation studies : Use microbial consortia to assess biodegradation rates and metabolite formation .
- Partition coefficient (log P) determination to predict bioaccumulation potential .
Q. How can computational methods elucidate its reaction mechanisms?
Methodology:
- Transition state analysis : Apply Gaussian or ORCA software to model reaction pathways (e.g., cyclization or esterification steps) .
- Molecular dynamics simulations : Study solvent effects and intermediate stability during synthesis .
- QSAR (Quantitative Structure-Activity Relationship) modeling to correlate structural features with biological activity .
Q. What experimental approaches address challenges in regioselectivity during synthesis?
Methodology:
- Protecting group strategies : Temporarily block reactive sites (e.g., thiophene sulfur) to direct coupling to the isoxazole ring .
- Microwave-assisted synthesis : Enhance reaction specificity and reduce side products .
- Real-time monitoring : Use HPLC or LC-MS to track intermediate formation and optimize reaction conditions .
Q. How can researchers analyze its stability under varying pH and temperature conditions?
Methodology:
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at elevated temperatures (40–60°C) .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life and degradation kinetics .
- Stability-indicating assays : Develop HPLC methods to quantify intact compound vs. degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
